Dibenzo(j,mno)acephenanthrylene

Description

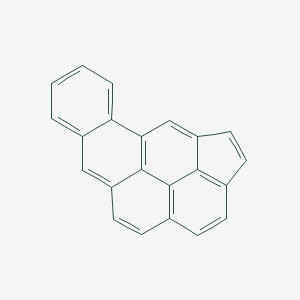

Structure

2D Structure

Properties

CAS No. |

153043-82-4 |

|---|---|

Molecular Formula |

C22H12 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

hexacyclo[16.3.1.02,7.09,21.012,20.015,19]docosa-1(21),2,4,6,8,10,12(20),13,15(19),16,18(22)-undecaene |

InChI |

InChI=1S/C22H12/c1-2-4-18-15(3-1)11-16-9-8-14-6-5-13-7-10-17-12-19(18)21(16)22(14)20(13)17/h1-12H |

InChI Key |

VBFJBGBONHVYNN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C6C5=C(C=C4)C=C6 |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C6C5=C(C=C4)C=C6 |

Other CAS No. |

153043-82-4 |

Synonyms |

CP(1,12)B(a)P dibenzo(j,mno)acephenanthrylene |

Origin of Product |

United States |

Synthetic Strategies for Dibenzo J,mno Acephenanthrylene and Its Derivatives

Historical Perspectives on Acephenanthrylene (B1206934) Synthesis

The acephenanthrylene core is a key structural motif within dibenzo[j,mno]acephenanthrylene. Historically, the synthesis of acephenanthrylene itself has been a subject of study, particularly due to its identification in various combustion effluents. bohrium.com Early reports of its presence in materials such as methane (B114726) pyrolysis products, carbon black extracts, and tobacco pyrolyzate were often based on gas chromatography (GC) elution times and mass spectra, without definitive confirmation against an authentic sample. bohrium.com

A notable early synthesis of an authentic acephenanthrylene sample was based on Haworth's synthesis of phenanthrene (B1679779), involving multiple steps. bohrium.com This allowed for the proper characterization of its GC retention index and mass spectrum, confirming its identity in various environmental and combustion-related samples. bohrium.com These foundational synthetic efforts paved the way for the development of more sophisticated methods for constructing complex PAHs containing the acephenanthrylene skeleton.

Palladium-Catalyzed Cyclization Approaches for Fused Aromatic Ring Systems

Palladium-catalyzed reactions have become a cornerstone in the synthesis of complex aromatic systems, including those found in dibenzo[j,mno]acephenanthrylene. These methods offer high efficiency and selectivity in the formation of carbon-carbon bonds, which are essential for constructing fused ring systems.

A prominent strategy involves a domino reaction sequence that can include a Suzuki-Miyaura coupling, followed by an intramolecular Diels-Alder reaction and an aromatization-driven ring-opening isomerization to form substituted hydroxyfluoranthenes in high yields. researchgate.net Another powerful approach is the use of a Pd-catalyzed fluoranthene (B47539) ring-closing reaction, which has been successfully employed to synthesize a library of twelve dibenzo- and naphtho-fluoranthene PAHs. researchgate.net This method highlights the versatility of palladium catalysis in creating a diverse range of complex aromatic structures.

Furthermore, sequential palladium-catalyzed C-H arylation reactions have proven effective. For instance, starting from 1-naphthol (B170400) derivatives, a sequence of intermolecular and intramolecular C-H arylations can yield fluoranthene products in excellent yields. rsc.org Similarly, a cascade involving a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation has been used to synthesize acenaphthylene-fused heteroarenes, which are structural analogs of the core of dibenzo[j,mno]acephenanthrylene. beilstein-journals.org

Modular Design and Control of Structural Rearrangements in Fluoranthene Derivatives

A key advantage of modern synthetic methods is the ability to employ a modular design approach, allowing for the systematic variation of substituents and the fine-tuning of electronic properties. researchgate.net This is particularly relevant in the synthesis of fluoranthene derivatives, which are known for their fluorescent properties. researchgate.net By carefully selecting the starting materials and reaction conditions, it is possible to control the regiochemistry of the final products and even bypass undesired structural rearrangements that can occur during palladium-catalyzed transformations. researchgate.net

For example, the synthesis of a library of dibenzo- and naphtho-fluoranthene PAHs with a molecular weight of 302 (C24H14) was achieved through a Pd-catalyzed fluoranthene ring-closing reaction. researchgate.net By understanding the palladium migration pathways during the reaction, researchers were able to avoid structural rearrangements and obtain pure PAH isomers in high yields. researchgate.net This level of control is crucial for establishing clear structure-property relationships in these complex aromatic systems. The use of scaffold-based Ugi four-component reactions also represents a modular approach to synthesizing functional fluorophores, where different functional groups can be readily introduced. nih.govbiorxiv.org

Thermal Rearrangement Techniques for Polycyclic Aromatic Hydrocarbons

Thermal rearrangements represent a class of unimolecular reactions that can lead to significant skeletal reorganization of aromatic hydrocarbons. wikipedia.org These reactions, typically carried out at high temperatures under flash vacuum pyrolysis (FVP) conditions, can be used to isomerize one PAH into another. wikipedia.org A classic example is the thermal isomerization of azulene (B44059) to the more stable naphthalene (B1677914). wikipedia.org

In the context of acephenanthrylene-containing structures, thermal rearrangements can play a role in both their formation and subsequent transformations. For instance, the thermal rearrangement of aceanthrylene (B1216281) and acephenanthrylene can lead to the formation of fluoranthene. wikipedia.org This is relevant to the synthesis of larger, more complex structures like fullerenes, where fluoranthene can be an important intermediate. wikipedia.org The mechanisms of these rearrangements can be complex, often involving intermediates such as carbenes and proceeding through a series of 1,2-hydrogen and 1,2-carbon shifts. wikipedia.org Understanding these thermal processes is important, as they can occur during high-temperature events like combustion, leading to the formation of various PAHs. acs.orgresearchgate.netacs.org

Contemporary Methods for Constructing Dibenzo-Fused Frameworks

The construction of dibenzo-fused frameworks, a key feature of dibenzo[j,mno]acephenanthrylene, is an active area of research. Modern synthetic methods offer increasingly sophisticated tools for the creation of these complex architectures.

One powerful technique is the Scholl reaction, which involves oxidative intramolecular cyclodehydrogenation to form new carbon-carbon bonds between aromatic rings. nih.gov However, this method can sometimes suffer from a lack of regioselectivity. nih.gov To address this, alternative strategies have been developed. For example, a novel and efficient tandem synthetic method for constructing various extended PAHs involves the single-electron oxidation of (o-biphenylyl)methylene-substituted fluorenes, which triggers a spirocyclization and a 1,2-aryl migration cascade. nih.gov Another approach utilizes a transient directing group strategy for the direct arylation of arenes, followed by a Brønsted acid-catalyzed cycloaromatization to build up PAHs efficiently. acs.orgnih.gov Ruthenium-catalyzed C-H arylation of aromatic ketones with arenediboronates has also been used to synthesize dibenzo[a,h]anthracenes and picenes. elsevierpure.com

Formation of Fused Pentagonal Rings within Highly Condensed PAH Structures

The presence of a five-membered ring, as seen in the acephenanthrylene unit, introduces curvature into the otherwise planar structure of many PAHs. The formation of such fused pentagonal rings is a key step in the synthesis of non-planar PAHs and has been a subject of both computational and experimental study.

One proposed mechanism for the formation of a pentagonal ring involves the dehydrogenation of PAHs with "fjord" regions, where two hydrogen atoms are lost, followed by the formation of a new C-C bond. researchgate.net This process is driven by the instability of the resulting carbon radicals. researchgate.net Another pathway involves ring-expansion reactions, where, for example, ortho-methyl-substituted naphthalene can react with acetylene (B1199291) to form cyclopentadiene-annulated aromatics. acs.org The "zipper mechanism" describes the formation of five- and six-membered rings through the coordinated detachment of hydrogen from two interacting PAHs. researchgate.net

Metal-Catalyzed Cycloaromatization in Aqueous Media

While many organic reactions are performed in organic solvents, the development of synthetic methods that can be carried out in aqueous media is a significant goal in green chemistry. In the context of PAH synthesis, metal-catalyzed reactions in water are still an emerging area.

Synthesis of Nitrogen-Containing Analogues and Heterocyclic Systems

The incorporation of nitrogen atoms into the polycyclic aromatic framework of dibenzo[j,mno]acephenanthrylene gives rise to aza-analogues and more complex heterocyclic systems. These modifications can significantly alter the electronic, optical, and biological properties of the parent hydrocarbon. The synthetic strategies to achieve this often involve the construction of nitrogen-containing rings onto a pre-existing polycyclic core or the de novo synthesis of the entire heteroaromatic system. Key methodologies include transition-metal-catalyzed reactions and classical condensation/cyclization reactions.

Transition-Metal-Catalyzed Annulation and Cycloisomerization

Modern organometallic chemistry offers powerful tools for the construction of complex nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs). These methods are often characterized by their high efficiency and functional group tolerance.

One prominent strategy involves the transition-metal-catalyzed cycloisomerization of biaryl precursors. For instance, readily available biphenyl (B1667301) derivatives bearing an alkyne unit at an ortho-position can undergo a 6-endo-dig cyclization to form phenanthrene structures. This methodology has been successfully extended to the synthesis of nitrogen-containing heterocycles such as benzoindoles and benzocarbazoles. nih.gov By analogy, a suitably functionalized dibenzo[j,mno]acephenanthrylene precursor could be envisioned to undergo a similar transformation to yield a nitrogen-containing analogue. The reaction can be catalyzed by various transition metals, including platinum, gold, gallium, or indium salts. nih.gov

A hypothetical reaction scheme for the synthesis of a pyridophenanthrene derivative fused to the dibenzo[j,mno]acephenanthrylene core is presented below. This approach would involve the synthesis of an ortho-alkynyl-aza-biaryl precursor derived from the parent molecule.

Hypothetical Application of Transition-Metal-Catalyzed Cycloisomerization

| Precursor | Catalyst | Product |

| Ortho-alkynyl derivative of aza-dibenzo[j,mno]acephenanthrylene | PtCl₂, AuCl, or InCl₃ | Aza-dibenzo[j,mno]acephenanthrylene fused with a pyridine (B92270) ring. |

Another powerful method is palladium-catalyzed annulation . This has been utilized for the synthesis of spiro and planar polycyclic aromatic hydrocarbons through the formation of a six-membered ring. capes.gov.br The intramolecular arylation reaction often proceeds more readily with aryl bromides substituted with electron-withdrawing groups. capes.gov.br This suggests that a suitably substituted dibenzo[j,mno]acephenanthrylene could serve as a scaffold for the construction of additional nitrogen-containing rings.

Classical Condensation and Cyclization Reactions

Classical methods for the synthesis of quinoline (B57606) and phenanthridine (B189435) ring systems, such as the Morgan-Walls reaction, remain relevant for the construction of complex N-PAHs. For example, quinolino[4,3‐j]phenanthridines have been synthesized from para‐terphenyl‐2,2′′‐diamines. researchgate.net The synthesis involved the conversion of the diamines to amides, followed by an ortho-cyclization via a Morgan-Walls reaction. researchgate.net This strategy could be adapted to dibenzo[j,mno]acephenanthrylene by preparing the corresponding diamino derivative.

The table below outlines the key steps in the synthesis of quinolino[4,3‐j]phenanthridines, which could serve as a model for analogous transformations on a dibenzo[j,mno]acephenanthrylene backbone.

Synthesis of Quinolino[4,3-j]phenanthridines via Morgan-Walls Reaction

| Starting Material | Key Intermediate | Reaction | Product |

| para‐Terphenyl‐2,2′′‐diamine | Acylamido-terphenyl | Morgan-Walls | Quinolino[4,3‐j]phenanthridine |

Data sourced from ResearchGate. researchgate.net

Furthermore, the synthesis of pyridone derivatives, which are valuable heterocyclic systems, has been achieved through various synthetic routes. One approach involves the reaction of 2-cyano-3-aryl-acrylamides with active methylene (B1212753) compounds. researchgate.net Adapting this to the dibenzo[j,mno]acephenanthrylene system would require the synthesis of an appropriate acrylamide (B121943) derivative of the parent PAH.

The synthesis of nitrogen-containing derivatives of natural products also provides valuable insights. For instance, novel nitrogen-containing derivatives of diphyllin (B1215706) have been synthesized to improve their properties. nih.gov These syntheses often involve multi-step sequences to introduce nitrogen-containing functional groups and build heterocyclic rings.

Finally, annulation reactions on electrophilic benzannulated heterocycles provide a pathway to complex heteroacenes. nih.gov These reactions can involve dipolar cycloadditions as well as metal- and organo-catalyzed transformations. nih.gov The application of these strategies to an electrophilic derivative of dibenzo[j,mno]acephenanthrylene could open up new avenues for the synthesis of novel, complex heterocyclic systems.

Advanced Spectroscopic Characterization and Elucidation

Theoretical Prediction of Ultraviolet-Visible Absorption Spectra in Polycyclic Aromatic Hydrocarbons

The identification of large PAHs (with 24 or more carbon atoms) in environmental or astrophysical samples is often hampered by the lack of commercially available reference standards. In this context, theoretical methods for predicting their spectroscopic fingerprints, such as the ultraviolet-visible (UV-Vis) spectrum, become invaluable tools for their unequivocal identification.

Among these methods, the annellation theory, derived from Clar's aromatic sextet theory, has proven to be a powerful tool for predicting the positions of maximum absorbance (λmax) for the characteristic p- and β-bands in the UV-Vis spectra of benzenoid PAHs. The theory is based on the principle that the fusion (annellation) of additional benzene (B151609) rings onto a parent aromatic system causes predictable shifts in the absorption bands. The methodology has been validated by comparing predicted λmax values with known experimental spectra and substantiated through semi-empirical calculations like the ZINDO/S method. Various other computational approaches, including Time-Dependent Density Functional Theory (TD-DFT), are also widely used to simulate the absorption spectra of PAHs, providing insights into their electronic transitions.

Historically applied to purely benzenoid systems, the annellation theory has been extended to more complex structures, including PAHs that incorporate five-membered rings. The presence of a five-membered ring introduces structural and electronic perturbations that influence the UV-Vis spectrum. A key study on dibenzo and naphtho derivatives of fluoranthene (B47539) (which contains a five-membered ring) marked the first application of the annellation theory to calculate the λmax in the UV-Vis spectra of such compounds. This work demonstrated that the theory could be adapted to predict the spectra of these non-alternant PAHs, representing a significant step towards a generalized annellation theory for a wider range of homocyclic and heterocyclic aromatic compounds. The formation of five-membered rings through annulation processes is a critical pathway in the molecular mass growth of PAHs under high-temperature conditions, such as in combustion processes.

Table 1: Predicted vs. Experimental Wavelengths of Maximum Absorbance (λmax) for Select PAHs using Annellation Theory This table illustrates the predictive accuracy of the annellation theory for the p-band in benzenoid PAHs, a method now being extended to systems with five-membered rings.

| PAH Isomer (C₃₂H₁₆) | Predicted λmax (nm) | Experimental λmax (nm) |

| Dibenzo[fg,op]naphthacene | 468 | 468 |

| Dibenzo[a,c]pentacene | 417 | 417 |

| Dibenzo[a,n]perylene | 448 | 449 |

| Benzo[a]hexacene | 450 | 450 |

| Naphtho[2,3-a]pentacene | 443 | 443 |

Source: Data adapted from studies on the predictive power of annellation theory.

Fluorescence Spectroscopy in Complex Cyclopenta-fused Aromatic Molecules

Fluorescence spectroscopy is an exceptionally sensitive technique for the detection and analysis of PAHs. For most benzenoid PAHs, the fluorescence emission wavelengths tend to increase (red-shift) as the number of aromatic rings and the molecular size increase. However, this trend does not hold for PAHs containing five-membered rings, also known as cyclopenta-fused PAHs.

Studies using laser-induced fluorescence (LIF) have shown that the fluorescence properties of PAHs are significantly sensitive to the presence of five-membered ring structures. For example, acenaphthene, which has a saturated five-membered ring fused to a naphthalene (B1677914) core, exhibits a fluorescence spectrum very similar to naphthalene itself, with only a minor redshift. In contrast, acenaphthylene (B141429), which has an unsaturated double bond in its five

Computational and Theoretical Chemistry of Dibenzo J,mno Acephenanthrylene

Quantum Chemical Calculation Methodologies for π-Electron Systems

Quantum chemical calculations are indispensable for understanding the behavior of π-electron systems, which are characteristic of aromatic compounds. These computational approaches allow for the detailed examination of electronic properties that govern the chemical and physical behavior of molecules like Dibenzo(j,mno)acephenanthrylene.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of multi-electron systems. youtube.com It is a powerful alternative to traditional wavefunction-based methods, often providing a good balance between computational cost and accuracy. youtube.comnih.gov DFT is grounded in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a functional of the electron density. youtube.com This simplifies the problem from a many-electron wavefunction dependent on 3N spatial coordinates (for N electrons) to a more manageable electron density function of just three spatial coordinates. youtube.com

In the context of this compound, DFT calculations are employed to determine its electronic structure and predict its chemical reactivity. nih.gov By calculating the electron density, one can derive various properties such as molecular energies, geometries, and the nature of chemical bonds. youtube.com The reactivity of a molecule can be understood by analyzing conceptual DFT-based descriptors, which are derived from changes in energy with respect to changes in the number of electrons and the external potential. nih.gov These descriptors help in understanding various physicochemical processes. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. youtube.com A hierarchy of functionals exists, from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to hybrid functionals, which incorporate a portion of exact exchange from Hartree-Fock theory. youtube.com While climbing this "ladder" of functionals often leads to more accurate results, it is not a guarantee. youtube.com For calculations of properties like dipole moments, widely used DFT functionals can achieve an accuracy of 3-5% compared to experimental values when paired with appropriate basis sets. researchgate.net

Semiempirical molecular orbital theories, such as the Dewar-Pi (DEWAR-PI) and Pariser-Parr-Pople (PPP) methods, offer a computationally less intensive approach for studying the π-electron systems of aromatic hydrocarbons. researchgate.net These methods are based on the Hückel molecular orbital (HMO) theory, which provides a foundational understanding of conjugated hydrocarbons. scielo.br

The HMO theory is particularly useful for explaining the stability and aromaticity of cyclic conjugated systems through Hückel's (4n+2) rule. scielo.br This rule posits that planar, cyclic, conjugated molecules with (4n+2) π-electrons exhibit aromatic character, while those with 4n π-electrons are antiaromatic. scielo.br Semiempirical methods build upon this framework by incorporating some experimental parameters to simplify the complex calculations of electron-electron interactions. They are particularly effective in determining the stability, energy levels, and approximate molecular orbitals of delocalized π-electrons in aromatic and unsaturated hydrocarbons. researchgate.net

The PPP method, for instance, explicitly considers electron-electron repulsion in its calculations, making it more sophisticated than the simple Hückel method. The DEWAR-PI method is another refinement that provides reliable predictions for the ground state properties of π-systems. These methods are valuable for providing qualitative and sometimes quantitative insights into the electronic behavior of large aromatic molecules where more computationally expensive ab initio methods may be prohibitive.

Analysis of Carbocation Stabilities and Charge Delocalization in Reactive Intermediates

The study of carbocations, which are reactive intermediates with a positively charged carbon atom, is crucial for understanding many organic reactions. dalalinstitute.com The stability of a carbocation is a key factor in determining the reaction pathway. Carbocations are electron-deficient species and therefore act as electrophiles. dalalinstitute.com

The stability of carbocations is influenced by several factors, including inductive effects, hyperconjugation, and resonance. dalalinstitute.com In the context of polycyclic aromatic hydrocarbons like this compound, the formation of carbocation intermediates can be a critical step in their metabolic activation and subsequent interactions with biological macromolecules.

Computational methods are employed to analyze the stability of these carbocations and the delocalization of the positive charge across the π-system. The more delocalized the positive charge, the more stable the carbocation. For instance, benzyl (B1604629) and allyl carbocations are stabilized by resonance, which spreads the positive charge over multiple atoms. dalalinstitute.com In larger PAH systems, the extent of charge delocalization can be significantly greater.

Theoretical calculations can map the charge distribution in these reactive intermediates, identifying the sites most susceptible to nucleophilic attack. This information is vital for predicting the products of reactions involving these intermediates.

Elucidation of HOMO-LUMO Gaps and Frontier Orbital Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.org The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap generally indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.orgresearchgate.net Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive. libretexts.orgresearchgate.net

The energies of the HOMO and LUMO themselves are also significant. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). researchgate.net

For conjugated molecules like this compound, the HOMO-LUMO gap can be tuned by introducing electron-donating or electron-withdrawing substituents. nih.gov Computational methods, particularly DFT, are widely used to calculate HOMO and LUMO energies and the resulting gap. nih.gov These calculations can predict how modifications to the molecular structure will affect its electronic properties and reactivity. nih.gov For example, time-dependent DFT (TD-DFT) calculations can be used to predict the lowest vertical excitation energies, which are often dominated by the HOMO to LUMO transition. nih.gov

Below is a table showcasing representative HOMO-LUMO gap data for related aromatic systems, illustrating the influence of molecular structure on this key electronic parameter.

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene (B1677914) | -5.795 | -1.003 | 4.792 |

| 2-(dimethylamino)naphthalene | -4.833 | -0.630 | 4.203 |

| 6-(propionyl)naphthalene | - | - | 4.37 |

| Prodan | - | - | 3.87 |

| Data derived from computational studies on related aromatic systems to illustrate substituent effects. nih.gov |

Computational Modeling of Covalent Adduct Formation with Biomolecules

Polycyclic aromatic hydrocarbons can exert their biological effects, including carcinogenicity, through the formation of covalent adducts with biomolecules such as DNA and proteins. Computational modeling plays a crucial role in understanding the mechanisms of these interactions.

All-atom molecular dynamics simulations can be used to study the conformational ensembles of these covalent adducts. nih.gov For instance, simulations can reveal how the covalent attachment of a small molecule to a protein affects the protein's structure and dynamics. nih.gov By parameterizing the force fields for the covalently modified residues, these simulations can provide atomically detailed descriptions of the adducts and identify the key interactions that stabilize them. nih.gov

This computational approach allows researchers to explore the structural and energetic landscape of the adduct formation process, providing insights that are often difficult to obtain through experimental methods alone. Understanding these interactions at a molecular level is essential for designing inhibitors and developing strategies to mitigate the harmful effects of these compounds. nih.gov

Theoretical Assessment of Aromaticity in Pentalene and Dibenzo-pentalene Analogues

The concept of aromaticity is central to the chemistry of cyclic conjugated molecules. While benzene (B151609) is the archetypal aromatic compound, other systems can exhibit varying degrees of aromaticity or even antiaromaticity. Pentalene, with its 8 π-electrons, is a classic example of an antiaromatic system and is highly reactive. mdpi.com In contrast, its dianion, with 10 π-electrons, is aromatic and stable. mdpi.com

Dibenzo-pentalenes, which can be considered as analogues of this compound, have a more extended π-system. researchgate.net Theoretical methods are used to assess the aromaticity of these and related compounds. One common method is the calculation of nucleus-independent chemical shifts (NICS), which provides a measure of the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character, while positive values suggest antiaromaticity. mdpi.com

Another approach involves calculating the current densities induced by an external magnetic field. mdpi.com In dibenzo[a,e]pentalene, for example, calculations show a paratropic (antiaromatic) ring current in the central five-membered rings, which is bordered by diatropic (aromatic) ring currents in the two benzene rings. mdpi.com This illustrates the complex nature of aromaticity in polycyclic systems, where different parts of the molecule can exhibit distinct electronic characteristics. Ab initio calculations of π-current density maps can reveal the full spectrum of tropicity, from diatropic to paratropic. nih.gov

Environmental Chemistry and Geochemical Presence of Dibenzo J,mno Acephenanthrylene

Anthropogenic and Natural Sources in Environmental Contexts

The primary sources of dibenzo(j,mno)acephenanthrylene in the environment are linked to combustion processes and its association with complex organic mixtures.

Formation as a Product of Incomplete Combustion

This compound is formed during the incomplete combustion of organic materials. nih.gov This includes both natural events, such as forest fires, and anthropogenic activities. Industrial processes, vehicle emissions, and the burning of fossil fuels and biomass are significant contributors to its release into the environment. nih.gov While acephenanthrylene (B1206934) has been reported in various combustion effluents, its specific identification has been challenging due to its mass spectral similarities with other isomers. bohrium.com However, related compounds like benzo[b]fluoranthene, which shares a similar fused-ring structure, are known to be products of the incomplete combustion of hydrocarbons, coal, and biomass, as well as being present in vehicle emissions. nih.gov

Occurrence in Complex Environmental Matrices

This complex PAH has been identified in various environmental matrices, indicating its widespread distribution.

Coal Tar: this compound, also known as naphtho[1,2-a]pyrene, has been identified in coal tar extract. nih.gov Coal tar is a highly viscous black liquid that is a by-product of the carbonization of coal to produce coke or coal gas. nih.gov It is a complex mixture of phenols, PAHs, and heterocyclic compounds. nih.gov The chemical composition of coal tar is variable, but it is a known reservoir for numerous PAHs. nih.govosha.gov

Air Particulate Matter: The compound has been detected in air-borne particulate matter. nih.gov PAHs are ubiquitous in urban atmospheres and are often associated with fine particulate matter. bioline.org.br The size of these particles is a critical factor in their potential for deep penetration into the respiratory system. bioline.org.br Studies have shown that the concentration of various PAHs can be significant in the fine particle fraction of urban air. bioline.org.br

Aquifers: While direct evidence for this compound in aquifers is limited in the provided search results, the presence of other PAHs in groundwater is a recognized issue. The mobility of organic substances in the subsurface is a key factor in their potential to contaminate water resources. nih.gov

Environmental Distribution, Partitioning, and Transport Mechanisms

The movement and ultimate fate of this compound in the environment are dictated by its physicochemical properties, which influence how it partitions between different environmental compartments.

Equilibrium Partitioning Between Environmental Compartments

The distribution of this compound between water, soil, and sediment is governed by its hydrophobicity. As a PAH, it is expected to have low water solubility and a high affinity for organic matter. This leads to its preferential partitioning into soil and sediment. The log KOC (organic carbon-water (B12546825) partition coefficient) is a key parameter for assessing the mobility of organic substances. nih.govresearchgate.net Although a specific log KOC for this compound is not provided in the search results, PAHs, in general, exhibit strong sorption to soil and sediments.

Factors Governing Environmental Mobility and Persistence

The environmental mobility and persistence of a chemical determine its potential for long-range transport and long-term environmental impact.

Mobility: The mobility of an organic substance in the subsurface is its potential to be transported by porewater flow. nih.gov This is influenced by its persistence and its sorption capacity to soil and sediments. nih.gov Due to their strong sorption tendencies, PAHs like this compound are generally considered to have low mobility in soil and are not readily leached into groundwater.

Persistence: Persistence refers to the length of time a substance remains in the environment before being broken down. nih.gov PAHs can be degraded by various biotic and abiotic processes, but their fused aromatic ring structure makes them relatively resistant to degradation. researchgate.net Their persistence allows them to remain in the environment for extended periods, increasing the potential for long-range transport attached to airborne particles. researchgate.net

Pathways of Environmental Degradation and Transformation

The environmental degradation of this compound can occur through several pathways, although its complex structure can make it resistant to breakdown.

Abiotic Degradation: One of the primary abiotic degradation pathways for PAHs in the atmosphere is reaction with photochemically-produced hydroxyl radicals. nih.gov Direct photolysis (breakdown by sunlight) can also be a significant degradation process for some PAHs. researchgate.net

Biotic Degradation: In soil and sediment, microbial degradation is a key process for the breakdown of PAHs. However, the rate and extent of biodegradation can be highly variable and depend on environmental conditions and the specific microbial populations present. The complex structure of higher molecular weight PAHs often leads to slower degradation rates.

Metabolism: In biological systems, this compound can undergo metabolic transformation. For instance, in vitro metabolism studies with rat liver S9 fraction have shown the formation of various dihydrodiol and phenolic metabolites. nih.gov

Applications in Materials Science and Advanced Chemical Technologies

Utilization as a Building Block for Ladder-type π-Conjugated Molecules

Ladder-type π-conjugated polymers are a class of materials with a rigid, planar structure composed of fused aromatic rings. This unique architecture leads to enhanced electronic delocalization, improved charge carrier mobility, and high thermal and chemical stability compared to their non-ladder counterparts. researchgate.net While specific research on the use of Dibenzo(j,mno)acephenanthrylene in ladder polymers is not extensively documented, the structural characteristics of its isomers, like dibenzo[b,def]chrysene, make them suitable as core building blocks for such polymers. rsc.org

The synthesis of these ladder polymers often involves a "zipping up" of a precursor polymer or a direct polymerization of multifunctional monomers. researchgate.net For instance, derivatives of dibenzo[b,def]chrysene can be functionalized with reactive groups that allow for polymerization reactions, such as Suzuki-Miyaura coupling, to form donor-acceptor polymers. rsc.org These polymers exhibit tunable bandgaps, which are critical for their application in electronic devices. rsc.org

The rigid nature of the dibenzo-acephenanthrylene core can enforce a planar conformation in the resulting polymer, which is beneficial for intermolecular π-π stacking and efficient charge transport. The incorporation of such large, aromatic units can also enhance the solubility and processability of the resulting ladder polymers, which are often challenging aspects in the synthesis and application of these materials. rsc.org

Integration into Optoelectronic Materials and Devices

The unique photophysical and electrochemical properties of dibenzo-acephenanthrylene isomers make them attractive for use in optoelectronic materials and devices, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). The extended π-conjugation in these molecules allows for strong absorption of light and efficient charge transport.

Research on dibenzo[def,mno]chrysene derivatives has demonstrated that their electronic properties can be finely tuned by chemical modification. rsc.org For example, the introduction of electron-donating or electron-withdrawing groups at specific positions on the molecular core can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This tunability is essential for optimizing the performance of organic electronic devices.

In the context of OFETs, polymers based on dibenzo[b,def]chrysene have shown promising hole mobilities. rsc.org The rigid and planar structure of the dibenzochrysene unit facilitates ordered packing in the solid state, which is crucial for efficient charge transport. Similarly, in OSCs, the broad absorption spectra and suitable energy levels of these materials allow them to function as effective donor materials in bulk heterojunction devices. rsc.org

Below is a table summarizing the optoelectronic properties of polymers derived from a related isomer, 2,9-dibenzo[b,def]chrysene, when copolymerized with different acceptor units.

| Polymer | Acceptor Unit | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| P1 | Isoindigo | -5.33 | -3.47 | 1.86 |

| P2 | DPP | -5.41 | -3.51 | 1.90 |

| P3 | TBT | -5.45 | -3.84 | 1.61 |

Data sourced from studies on dibenzo[b,def]chrysene derivatives. rsc.org

Role in Nanoscale Fabrication and Assembly of Functional Nanoarchitectures

The ability of polycyclic aromatic hydrocarbons to self-assemble into well-defined nanostructures is a key area of interest for the fabrication of functional nanoarchitectures. While specific studies on the self-assembly of this compound are not prominent, the general principles governing the supramolecular chemistry of PAHs are applicable.

The planar and rigid nature of the dibenzo-acephenanthrylene core can drive self-assembly through π-π stacking interactions. These non-covalent interactions can lead to the formation of ordered structures such as nanofibers, nanoribbons, and columnar liquid crystalline phases. The resulting nanoarchitectures can exhibit interesting electronic and photophysical properties that are different from those of the individual molecules.

By introducing specific functional groups onto the periphery of the dibenzo-acephenanthrylene core, it is possible to direct the self-assembly process and control the morphology of the resulting nanostructures. For instance, the attachment of long alkyl chains can promote the formation of liquid crystalline phases, while the incorporation of hydrogen-bonding moieties can lead to the formation of highly ordered aggregates. These self-assembled structures have potential applications in areas such as molecular electronics, sensing, and catalysis.

A comprehensive search of scientific literature reveals a significant lack of information regarding the supramolecular chemistry of the specific compound this compound. The existing body of research on this molecule primarily focuses on its toxicological and mutagenic properties, with some studies mentioning its synthesis for use as a reference standard.

Consequently, it is not possible to generate an article that adheres to the detailed outline provided, as there is no available data on the supramolecular assembly, non-covalent interactions, host-guest chemistry, or potential in supramolecular electronics specifically pertaining to this compound.

The following is a brief overview of the limited information available on this compound, which does not align with the requested topic of supramolecular chemistry.

General Information on this compound

This compound is a cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH). Studies have investigated its biological activity, often in the context of its potential carcinogenicity. However, in some toxicological assays, it has been found to be relatively inactive compared to other compounds in the same class.

Due to the absence of research on the supramolecular chemistry of this compound, the following sections of the requested outline cannot be addressed:

Supramolecular Chemistry of Acephenanthrylene Frameworks

Potential in Supramolecular Electronics

Further research into the physical and chemical properties of Dibenzo(j,mno)acephenanthrylene is required before its role in supramolecular chemistry can be determined and elaborated upon. At present, any attempt to generate content on these specific topics for this particular compound would be speculative and not based on published scientific findings.

Advanced Analytical Methodologies for Dibenzo J,mno Acephenanthrylene in Complex Matrices

Chromatographic Techniques for Separation and Identification

Chromatographic separation is paramount for distinguishing Dibenzo(j,mno)acephenanthrylene from its isomers and other interfering compounds. High-resolution gas and liquid chromatography techniques are the cornerstones of its analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely utilized and powerful technique for the analysis of PAHs. cdc.gov For structurally similar compounds like this compound and its isomers, the choice of both the gas chromatograph's column and the mass spectrometer's analyzer is critical. Because many PAH isomers exist, separation by the GC column is more important than separation by mass alone. shimadzu.com

The analysis of complex PAH mixtures, particularly those containing high-molecular-weight isomers like dibenzopyrenes, often pushes the limits of standard GC-MS systems. d-nb.info To achieve the necessary selectivity and sensitivity for trace analysis, different types of mass analyzers are employed. A comparison of systems reveals that while single quadrupole (GC-MS) and triple quadrupole (GC-MS/MS) instruments are effective, high-resolution mass spectrometry (GC-HRMS) often provides the most stable and consistent recoveries, which is crucial for accurate quantification. d-nb.info GC-MS/MS, operating in multiple-reaction-monitoring (MRM) mode, enhances selectivity and allows for the identification and quantification of specific isomers, such as those with a molecular weight of 302 g/mol , which is relevant to dibenzopyrene isomers. nih.gov The use of specialized GC columns, such as the Rtx-35, can successfully separate a wide range of PAHs, although some co-elution, like that of chrysene (B1668918) and triphenylene, may still occur. shimadzu.com

Furthermore, modifications to the GC-MS/MS instrument itself, such as utilizing a hydrogen-injected self-cleaning ion source and an optimized extractor lens, can significantly improve performance for complex PAH analysis. nih.gov These modifications, combined with optimized GC parameters like specific temperature ramps and increased gas flow, enable the separation and quantification of a large number of PAHs with low detection limits. nih.gov

Table 1: Example GC-MS Parameters for PAH Analysis

| Parameter | Condition 1 shimadzu.com | Condition 2 nih.gov | Condition 3 hpst.cz |

|---|---|---|---|

| Column | Rtx-35 (30 m, 0.32 mm I.D., 0.25 µm df) | PAH-optimized column | Agilent J&W DB-5ms Ultra Inert (30 m, 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium | Helium | Hydrogen |

| Inlet Mode | Splitless | Pulsed Splitless | Pulsed Splitless |

| Inlet Temperature | 300°C | 320°C | 320°C |

| Oven Program | 90°C (2min) →(5°C/min)→320°C (12min) | Complex profile with multiple isothermal periods and ramps | Not specified |

| MS Detector | GCMS-QP2010 Ultra | Agilent 7000B GC/MS/MS (Modified) | Agilent 5977C GC/MSD with HydroInert Source |

| MS Source Temp | 230°C | 340°C | 320°C |

For exceptionally complex matrices where even advanced GC-MS techniques may fall short, the coupling of liquid chromatography (LC) with GC-MS provides a powerful two-dimensional separation approach. While direct applications for this compound are not extensively documented, the principles of LC-GC/MS are well-suited for such challenging analyses.

In this configuration, LC is used as a preliminary separation technique to fractionate the complex sample. This initial separation can be based on properties like polarity or size. Fractions of interest, which would contain groups of isomers, are then transferred to the GC-MS system for a second, high-resolution separation and subsequent identification and quantification. This hyphenated technique significantly reduces matrix interference and the problem of co-elution of analytes, thereby enhancing the signal-to-noise ratio and improving detection limits for trace-level compounds. The development of LC/MS has had a significant impact on biological research, including metabolomics, by enabling the separation and detection of thousands of ions in biofluid samples. core.ac.uk

Sample Preparation and Extraction Protocols for Trace Analysis

The goal of sample preparation is to extract the target analyte from the sample matrix and remove interfering substances that could compromise the chromatographic analysis. pfigueiredo.org For trace analysis of this compound, this step is critical for achieving low detection limits and accurate results.

Solid-phase extraction (SPE) is a widely adopted and effective technique for the cleanup and concentration of PAHs from various sample extracts. nih.gov The methodology involves passing the liquid sample extract through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent is crucial for retaining the analytes of interest while allowing interfering compounds to pass through, or vice-versa.

For PAH analysis, sorbents such as Florisil are commonly used. cdc.gov In some protocols, a multi-step SPE process is employed to achieve a higher degree of purification. For instance, a two-step SPE process has been successfully used to remove matrix artifacts from toluene/ethanol extracts of mainstream cigarette smoke. d-nb.info For herbal medicines, which can contain interfering essential oils, a cleanup step using a Florisil SPE cartridge is a key part of the sample preparation. nih.gov This purification is essential to minimize the influence of the sample matrix and obtain clean chromatograms with good peak shapes and recoveries. nih.gov

Optimization of Injection Techniques for Enhanced Analytical Performance

The method of sample introduction into the gas chromatograph can significantly impact the efficiency and accuracy of the analysis, particularly for high-boiling-point, less volatile PAHs.

Optimized injection techniques are designed to ensure the complete and rapid transfer of analytes from the injector to the GC column, minimizing thermal degradation and discrimination against heavier compounds. One such technique is pulsed splitless injection . This method involves applying a high-pressure pulse at the beginning of the injection, which rapidly sweeps the sample vapor onto the column. nih.govhpst.cz This is particularly effective for maximizing the transfer of heavy PAHs. hpst.cz

Other key parameters for optimization include the injector temperature and the type of inlet liner used. High injector temperatures, often around 300-320°C, are necessary to ensure the vaporization of high-molecular-weight PAHs. shimadzu.comnih.gov The use of specialized liners, such as an Ultra Inert mid-frit liner, can improve performance by efficiently transferring heat to the PAHs and preventing them from condensing on cooler spots within the inlet. hpst.cz Another technique, high-pressure injection, can also be employed to enhance the transfer of analytes into the column. shimadzu.com

Conclusion and Future Research Directions

Synthesis of Current Academic Knowledge and Research Achievements

Dibenzo(j,mno)acephenanthrylene, a complex polycyclic aromatic hydrocarbon, is cataloged with the CAS number 153043-82-4. chemnet.comchem960.comalfa-chemistry.comchem960.comichemistry.cn Its molecular structure is defined by the formula C₂₂H₁₂, giving it a molecular weight of approximately 276.33 g/mol . chemnet.com The compound is also known by several synonyms, including CP(1,12)B(a)P, Benzo(def)cyclopenta(qr)chrysene, and indeno[5,6,7,1-pqra]tetraphene. chemnet.comchem960.comchem960.com

Computational models have predicted some of its physical properties. For instance, its boiling point is estimated to be around 527.3°C at 760 mmHg, with a density of approximately 1.376 g/cm³. These theoretical values provide a foundational understanding of the compound's physical state and behavior under various conditions.

The synthesis of related dibenzo-acephenanthrylene structures and their derivatives has been explored, often involving multi-step processes. These synthetic routes, however, have not been explicitly applied to or detailed for this compound itself.

Identification of Key Research Gaps and Unexplored Areas

The current body of scientific literature reveals significant gaps in the knowledge base for this compound. These gaps represent a considerable opportunity for new research initiatives.

Key Research Gaps:

Dedicated Synthesis Protocols: There is a clear absence of a well-documented, optimized, and efficient synthesis method specifically for this compound. The development of such a protocol is fundamental for enabling further research into its properties and potential applications.

Experimental Characterization: Comprehensive experimental characterization of the compound is lacking. This includes detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, which are crucial for confirming its structure and understanding its electronic transitions.

Physicochemical Properties: While some physical properties have been predicted computationally, there is a need for experimental validation of these values. Furthermore, other important physicochemical properties, such as solubility in various solvents, thermal stability, and photophysical properties (e.g., fluorescence quantum yield and lifetime), remain undetermined.

Biological Activity: The biological profile of this compound is largely unknown. Given that related PAHs and their aza-derivatives have shown mutagenic and carcinogenic properties, a thorough investigation into the toxicological and pharmacological effects of this specific isomer is warranted. nih.govoup.comnih.gov

Material Science Applications: The potential of this compound in the field of materials science is entirely unexplored. Its unique fused-ring structure suggests it could possess interesting electronic and optical properties relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Prospective Avenues for Future Investigation and Emerging Research Trends

The identified research gaps directly inform the prospective avenues for future investigation into this compound. The following areas represent promising directions for advancing the scientific understanding of this compound:

Development of Novel Synthetic Methodologies: Future research should prioritize the development of a reliable and scalable synthesis for this compound. This would likely involve exploring modern synthetic techniques in organic chemistry, potentially leveraging transition-metal-catalyzed cross-coupling reactions or novel cyclization strategies.

In-depth Spectroscopic and Physicochemical Analysis: Once synthesized in sufficient quantities, a comprehensive analysis of its structural and physical properties should be undertaken. This would involve a full suite of spectroscopic techniques and the experimental determination of its key physicochemical parameters.

Computational and Theoretical Modeling: Advanced computational studies could provide deeper insights into the electronic structure, aromaticity, and reactivity of this compound. Such theoretical work can guide experimental efforts and help in predicting its behavior and potential applications.

Exploration of Electronic and Optical Properties: A key area for future research is the investigation of its potential as a material for organic electronics. This would involve studying its charge transport characteristics, electroluminescence, and photovoltaic properties, both in its pure form and as a component in electronic devices.

Toxicological and Pharmacological Screening: A thorough evaluation of the biological activity of this compound is crucial. This should include assays for mutagenicity, cytotoxicity, and other relevant biological endpoints to assess its potential health and environmental impacts.

Synthesis and Study of Derivatives: The synthesis of derivatives of this compound, through the introduction of various functional groups, could be a fruitful area of research. Functionalization can be used to tune its solubility, electronic properties, and solid-state packing, thereby tailoring it for specific applications.

Q & A

Q. How to address discrepancies between in vitro and in vivo carcinogenicity studies?

- Methodological Answer : Evaluate bioavailability differences (e.g., metabolic clearance in vivo) using pharmacokinetic modeling. Cross-validate with transgenic rodent models to assess tumorigenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.